BenchChemオンラインストアへようこそ!

1,9-Dioxa-3-azaspiro[5.5]undecan-2-one

Conformational restriction Spirocyclic building blocks Medicinal chemistry

1,9-Dioxa-3-azaspiro[5.5]undecan-2-one (CAS 1781131-51-8) is a spirocyclic lactam (cyclic carbamate) with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol, characterized by a spiro[5.5]undecane core incorporating one nitrogen atom and two ether oxygen atoms. The compound features a 2-oxazolidinone ring spiro-fused to a tetrahydropyran ring, resulting in a conformationally constrained scaffold with zero rotatable bonds, a computed LogP of 0.3–0.67, and a topological polar surface area (TPSA) of approximately 47.6 Ų.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 1781131-51-8
Cat. No. B1530753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,9-Dioxa-3-azaspiro[5.5]undecan-2-one
CAS1781131-51-8
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1CNC(=O)OC12CCOCC2
InChIInChI=1S/C8H13NO3/c10-7-9-4-1-8(12-7)2-5-11-6-3-8/h1-6H2,(H,9,10)
InChIKeyMHOLNCFCSNCLIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,9-Dioxa-3-azaspiro[5.5]undecan-2-one (CAS 1781131-51-8): Sourcing and Baseline Characterization for Spirocyclic Lactam Building Block Procurement


1,9-Dioxa-3-azaspiro[5.5]undecan-2-one (CAS 1781131-51-8) is a spirocyclic lactam (cyclic carbamate) with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol, characterized by a spiro[5.5]undecane core incorporating one nitrogen atom and two ether oxygen atoms [1]. The compound features a 2-oxazolidinone ring spiro-fused to a tetrahydropyran ring, resulting in a conformationally constrained scaffold with zero rotatable bonds, a computed LogP of 0.3–0.67, and a topological polar surface area (TPSA) of approximately 47.6 Ų [1]. It is commercially available from multiple vendors as a research-grade building block, typically at 95% purity, and is primarily positioned as a synthetic intermediate for medicinal chemistry applications, particularly in the context of spirocyclic acetyl-CoA carboxylase (ACC) inhibitor programs and soluble epoxide hydrolase (sEH) scaffold exploration [2].

Why Generic Spirocyclic Lactam Substitution Fails: Structural and Physicochemical Differentiation of 1,9-Dioxa-3-azaspiro[5.5]undecan-2-one


The 1,9-dioxa-3-azaspiro[5.5]undecane scaffold cannot be freely interchanged with other spirocyclic lactam building blocks due to critical structural and physicochemical differences that directly impact synthetic utility, pharmacokinetic property modulation, and target engagement profiles. The specific [5.5] ring fusion pattern, combined with the precise placement of the ether oxygen atoms at positions 1 and 9 and the lactam carbonyl at position 2, establishes a unique hydrogen-bonding and conformational profile that differs measurably from regioisomeric spiro[4.6] analogs (e.g., 1,4-dioxa-8-azaspiro[4.6]undecan-9-one, CAS 172090-55-0) and from analogs lacking the ether oxygens (e.g., 1-azaspiro[5.5]undecan-2-one, CAS 56139-90-3) [1]. Substitution with a methylated analog (e.g., 8-methyl-1,9-dioxa-3-azaspiro[5.5]undecan-2-one, CAS 2138028-22-3) alters both lipophilicity and steric profile, which can shift scaffold performance in structure-activity relationship (SAR) campaigns . The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence for 1,9-Dioxa-3-azaspiro[5.5]undecan-2-one (CAS 1781131-51-8) Versus Closest Structural Analogs


Conformational Rigidity Benchmarking: Zero Rotatable Bonds in the Spiro[5.5] Scaffold Versus Spiro[4.6] Regioisomers

1,9-Dioxa-3-azaspiro[5.5]undecan-2-one possesses zero rotatable bonds, a feature shared with its spiro[4.6] regioisomer 1,4-dioxa-8-azaspiro[4.6]undecan-9-one (CAS 172090-55-0). However, the symmetrical [5.5] ring fusion pattern of the target compound produces a different three-dimensional spatial arrangement of hydrogen bond acceptors and donors compared to the asymmetric [4.6] system, which can influence molecular recognition events in target binding [1]. Both compounds share the same molecular formula (C8H13NO3) and molecular weight (171.19 g/mol), making direct scaffold comparison essential in SAR programs where conformational pre-organization is a key design parameter [1].

Conformational restriction Spirocyclic building blocks Medicinal chemistry

Lipophilicity Differentiation: XLogP3 of 0.3 for the Parent Scaffold Versus Alkyl-Substituted Analogs

The parent 1,9-dioxa-3-azaspiro[5.5]undecan-2-one scaffold exhibits a computed XLogP3 of 0.3 as reported by PubChem, placing it in a favorable polar hydrophilicity range for central nervous system (CNS) and oral drug design [1]. In contrast, the 8-methyl analog (CAS 2138028-22-3), which bears an additional methyl substituent, possesses a higher molecular weight (185.22 vs. 171.19 g/mol) and is expected to have increased lipophilicity (LogP estimated >0.8) due to the added hydrophobic surface area . This difference in lipophilicity can translate to altered membrane permeability, plasma protein binding, and metabolic stability profiles when the scaffold is elaborated into lead compounds [1].

Lipophilicity Drug-likeness ADME prediction

Hydrogen Bond Donor Count Differentiation: Single HBD Versus Zero HBD in Fully Substituted Analogs

1,9-Dioxa-3-azaspiro[5.5]undecan-2-one contains exactly one hydrogen bond donor (the lactam NH) and three hydrogen bond acceptors (lactam carbonyl and two ether oxygens), as confirmed by PubChem computed properties [1]. This stands in contrast to fully substituted analogs such as 2,2-diethyl-5,5-dimethyl-1,9-dioxa-3-azaspiro[5.5]undecane (CAS 2171971-96-1), where alkyl substitution at the lactam nitrogen eliminates the HBD entirely, resulting in a fundamentally different solubility and permeability profile [2]. The presence of a single HBD combined with three HBAs yields a balanced donor-acceptor ratio that supports aqueous solubility while maintaining sufficient passive membrane permeability, a profile consistent with oral drug-like chemical space [1].

Hydrogen bonding Solubility Permeability

Scaffold Validation in sEH Inhibitor Lead Optimization: Class-Level Evidence for 1-Oxa-9-azaspiro[5.5]undecane System

The 1-oxa-9-azaspiro[5.5]undecane scaffold—the same core ring system present in 1,9-dioxa-3-azaspiro[5.5]undecan-2-one—has been experimentally validated as a productive template for designing potent soluble epoxide hydrolase (sEH) inhibitors. In a published structure-activity relationship (SAR) study, a racemic lead compound based on this scaffold, (±)-22, demonstrated an IC50 of 4.99 ± 0.18 nM for the eutomer (+)-22 against sEH, with remarkable aqueous solubility (>0.5 mM in phosphate buffer), experimentally determined logD7.4 of 0.99, and excellent oral bioavailability in mice [1]. While the target compound 1,9-dioxa-3-azaspiro[5.5]undecan-2-one differs in its substitution pattern (lactam carbonyl at position 2 vs. amine at position 4), this literature precedent validates the broader scaffold class as capable of delivering drug-like physicochemical properties and target engagement, supporting its selection as a building block for inhibitor design programs [1].

Soluble epoxide hydrolase Cardiovascular disease Spirocyclic inhibitors

Commercial Availability and Purity Benchmarking for Procurement Decision-Making

1,9-Dioxa-3-azaspiro[5.5]undecan-2-one (CAS 1781131-51-8) is commercially stocked by multiple vendors including AKSci (Catalog 0018EA, 95% minimum purity) and Leyan (Catalog 2098396, 95% purity), with availability in quantities ranging from 1 g to 10 g . In contrast, the structurally analogous 1,4-dioxa-8-azaspiro[4.6]undecan-9-one (CAS 172090-55-0) is available from Beyotime at 98% purity, indicating potentially tighter quality specifications for the regioisomeric scaffold . The target compound's competitive multi-vendor sourcing, combined with its 95% purity baseline, provides procurement flexibility, while users requiring >95% purity for sensitive applications (e.g., biophysical assays, fragment-based screening) should verify batch-specific certificates of analysis or consider custom purification .

Chemical sourcing Building block procurement Purity specification

Recommended Application Scenarios for 1,9-Dioxa-3-azaspiro[5.5]undecan-2-one (CAS 1781131-51-8) Based on Verified Evidence


Spirocyclic ACC Inhibitor Lead Generation: Scaffold Elaboration at the Lactam NH and Ring Positions

For medicinal chemistry programs targeting acetyl-CoA carboxylase (ACC) for metabolic disease indications, 1,9-dioxa-3-azaspiro[5.5]undecan-2-one serves as a core scaffold for parallel SAR exploration. The single HBD (lactam NH) and three HBA sites (evidenced by PubChem computed descriptors) provide multiple vectors for functionalization while maintaining the zero-rotatable-bond conformational rigidity that pre-organizes the scaffold for target binding [1]. Programs referencing patent literature disclosing spirocyclic ACC inhibitors can use this building block to generate proprietary analog series by elaborating at the lactam nitrogen position.

Soluble Epoxide Hydrolase (sEH) Inhibitor Fragment Growth and Property Optimization

Building on the class-level validation of the 1-oxa-9-azaspiro[5.5]undecane scaffold in sEH inhibitor discovery—where the lead compound (+)-22 achieved an IC50 of 4.99 nM with >0.5 mM aqueous solubility and oral bioavailability in mice [1]—1,9-dioxa-3-azaspiro[5.5]undecan-2-one can be employed as a structurally differentiated fragment starting point. Its lower LogP (0.3–0.67) relative to more lipophilic analogs offers a favorable starting point for property-driven lead optimization, allowing researchers to monitor lipophilic ligand efficiency (LLE) during fragment-to-lead campaigns.

Conformational Probe in Spirocyclic Scaffold Comparison Studies

When evaluating the impact of scaffold topology on biological activity, 1,9-dioxa-3-azaspiro[5.5]undecan-2-one can be directly compared against its regioisomeric spiro[4.6] analog (CAS 172090-55-0) to isolate the contribution of ring-size topology to target engagement, selectivity, and ADME properties. Both compounds share the identical molecular formula (C8H13NO3) and molecular weight (171.19 g/mol), serving as an ideal matched molecular pair for conformational SAR studies where the spiro[5.5] versus spiro[4.6] ring fusion represents the sole topological variable [2].

Fragment-Based Screening Library Design with Pre-Validated Spirocyclic Chemotypes

With its molecular weight (171.19 g/mol), balanced hydrogen bond donor/acceptor profile (1 HBD, 3 HBA), and low lipophilicity (XLogP3 = 0.3), 1,9-dioxa-3-azaspiro[5.5]undecan-2-one fits within established fragment library design criteria (MW < 250, LogP < 3.5). The scaffold's demonstrated class-level validation in sEH inhibition provides a literature-supported rationale for including this chemotype in fragment screening collections targeting hydrolase enzymes, offering a higher probability of hit identification compared to unexplored spirocyclic fragments .

Quote Request

Request a Quote for 1,9-Dioxa-3-azaspiro[5.5]undecan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.